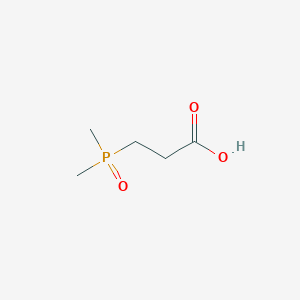
3-Dimethylphosphorylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylphosphorylpropanoic acid (DMPP) is a chemical compound that is widely used in scientific research. It is a phosphonic acid derivative with a molecular formula of C5H11O4P. DMPP is known for its unique properties, which make it an ideal candidate for various applications in the field of biotechnology and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pesticide Exposure and Environmental Monitoring
3-Dimethylphosphorylpropanoic acid, as a metabolite of organophosphate pesticides, has been studied in the context of environmental and human biomonitoring. A study conducted in New York City explored the exposure levels of organophosphate metabolites, including dimethyl phosphate (DMP) and dimethylthiophosphate (DMTP), in urban populations. This research is crucial for understanding the health impacts of pesticide exposure and formulating regulations for pesticide use in urban areas (McKelvey et al., 2013).
Application in Drug Discovery
The compound is involved in the synthesis of heteroarenes, which have potential applications in drug discovery. Studies have reported methods for the synthesis of C(CF3)Me2-containing heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid. These heteroarenes are important in the development of new pharmaceuticals (Liu et al., 2018) and (Shi et al., 2018).
Novel Material Synthesis
Research has explored the synthesis of novel materials using derivatives of dimethylpropanoic acid. For example, the synthesis of tertiary amine oxide resins using 3-(dimethylamino)propanoic acid has been investigated for their thermal behaviors and potential applications in thermal laser imaging (An et al., 2015).
Biochemical and Biophysical Studies
In biochemical research, derivatives of this compound are used for the synthesis of fluorescent amino acids, such as dansylalanine. These compounds are valuable tools for studying protein structure and dynamics, and for investigating biomolecular interactions (Summerer et al., 2006).
Environmental and Health Impact Analysis
The compound's role in environmental studies extends to the analysis of its impact on health. For example, studies on microbial degradation of related compounds like N,N-dimethylformamide by specific bacterial strains provide insights into the biodegradation processes of toxic chemicals in industrial wastewater, which is important for environmental protection and health safety (Zhou et al., 2018).
Eigenschaften
IUPAC Name |
3-dimethylphosphorylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-9(2,8)4-3-5(6)7/h3-4H2,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRSSULJNSBFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)
![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)


![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)


![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378294.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)
![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)

![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)